An In-depth Technical Guide to Olopatadine-d6 HCl (CAS Number: 140462-76-6)
An In-depth Technical Guide to Olopatadine-d6 HCl (CAS Number: 140462-76-6)
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine-d6 Hydrochloride (HCl), the deuterated analog of the potent and selective H1-receptor antagonist Olopatadine, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides a comprehensive technical overview of Olopatadine-d6 HCl, delving into its chemical properties, synthesis, and analytical methodologies. By offering a detailed exploration of its mechanism of action as it relates to its non-labeled counterpart and providing robust, validated analytical protocols, this document aims to equip researchers and drug development professionals with the essential knowledge for its effective application in preclinical and clinical research.
Introduction: The Significance of Deuterated Internal Standards in Pharmaceutical Analysis
In the landscape of modern drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, with deuteration being a common and effective strategy. Olopatadine-d6 HCl, with the CAS number 140462-76-6 for its unlabeled form, is a prime example of such a standard.[1][2] Its utility lies in its near-identical chemical and physical properties to Olopatadine, while its increased mass allows for clear differentiation in mass spectrometry-based assays. This distinction is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative analyses.
Olopatadine itself is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[3][4] It exerts its therapeutic effect through a dual mechanism of action: selectively antagonizing histamine H1 receptors and inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[5][6][7][8][9][10] Understanding this pharmacology is foundational to designing relevant bioanalytical assays where Olopatadine-d6 HCl plays its vital role.
Physicochemical Properties of Olopatadine-d6 HCl
Olopatadine-d6 HCl is the hydrochloride salt of deuterated Olopatadine. The "d6" designation indicates that six hydrogen atoms in the dimethylamino group have been replaced with deuterium. This substitution minimally affects the molecule's polarity and chromatographic behavior but provides a distinct mass signature.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₇D₆NO₃·HCl | [1] |
| Molecular Weight | 379.91 g/mol | [1] |
| CAS Number (Unlabeled) | 140462-76-6 | [1][2][11] |
| Appearance | White crystalline powder | [12] |
| Solubility | Freely soluble in water and alcohol | [13] |
Synthesis of Olopatadine-d6 HCl: A Conceptual Overview
The synthesis of Olopatadine-d6 HCl typically mirrors the established routes for unlabeled Olopatadine, with the introduction of the deuterium label at a strategic step. A common approach involves the use of a deuterated starting material, such as dimethylamine-d6 hydrochloride.[14]
A novel and efficient synthetic route has been developed using the less expensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate.[14] This method avoids the use of more costly labeled precursors.[14] The synthesis of the core tricyclic structure of Olopatadine has been approached through various methods, including Grignard and Wittig reactions, as well as palladium-catalyzed reactions for improved stereoselectivity of the crucial Z-isomer.[15][16]
Below is a conceptual workflow for a common synthetic approach:
Caption: Conceptual workflow for the synthesis of Olopatadine-d6 HCl.
Mechanism of Action of Olopatadine
To appreciate the application of Olopatadine-d6 HCl, a firm grasp of the parent compound's mechanism of action is essential. Olopatadine exhibits a dual-action mechanism that is highly effective in mitigating allergic responses.[5][7][9][10]
-
Histamine H1 Receptor Antagonism: Olopatadine is a potent and selective antagonist of the histamine H1 receptor.[8][17][18] By competitively blocking this receptor, it prevents histamine from initiating the cascade of allergic symptoms such as itching, redness, and swelling.[9]
-
Mast Cell Stabilization: Beyond its antihistaminic activity, Olopatadine stabilizes mast cells.[10][19] This action inhibits the release of histamine and other pro-inflammatory mediators, such as prostaglandins and leukotrienes, from mast cells upon allergen exposure.[6][9][20]
This dual mechanism provides both immediate relief from existing symptoms and a sustained effect by preventing further allergic reactions.[5]
Caption: Dual mechanism of action of Olopatadine.
Analytical Methodologies for Olopatadine Quantification
The primary application of Olopatadine-d6 HCl is as an internal standard in quantitative bioanalysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the methods of choice for this purpose.[21][22][23][24]
Validated UPLC Method for Olopatadine Analysis
This section outlines a validated UPLC method suitable for the quantification of Olopatadine, for which Olopatadine-d6 HCl would serve as the internal standard.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Source |
| Chromatograph | UPLC system with a photodiode array detector | [25] |
| Column | Zorbax Eclipse Plus C18 (2.1x50 mm, 1.8 µm) | [25] |
| Mobile Phase | Methanol:Water:Sodium Acetate Buffer (40:50:10, v/v/v) | [25] |
| Flow Rate | 0.5 mL/min | [25] |
| Column Temperature | 40 °C | [25] |
| Detection Wavelength | 246 nm | [25] |
Protocol for Standard and Sample Preparation:
-
Stock Solution Preparation: Accurately weigh and dissolve Olopatadine HCl and Olopatadine-d6 HCl in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Olopatadine HCl stock solution to achieve a calibration curve range (e.g., 5-50 µg/mL).[25]
-
Internal Standard Spiking: Spike each calibration standard and unknown sample with a fixed concentration of the Olopatadine-d6 HCl working solution.
-
Sample Preparation (from biological matrix):
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the biological sample (e.g., plasma, urine).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Injection: Inject a fixed volume of the prepared standard or sample into the UPLC system.
Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrated over a concentration range of 5-50 µg/mL.[25]
-
Accuracy: Determined by recovery studies at multiple concentration levels.[25]
-
Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[25]
Alternative Analytical Techniques
While LC-MS/MS is the gold standard for bioanalysis, other techniques have been employed for the determination of Olopatadine in pharmaceutical formulations:
-
UV-Vis Spectrophotometry: Simple, rapid, and cost-effective methods have been developed for the quantification of Olopatadine in bulk drug and dosage forms, with a λmax typically observed around 300 nm.[21][26][27]
-
Colorimetric Methods: A novel colorimetric method based on the oxidation of Olopatadine by potassium permanganate has been established.[23]
Applications in Research and Development
The use of Olopatadine-d6 HCl is indispensable in several areas of pharmaceutical research and development:
-
Pharmacokinetic Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of Olopatadine.[20] Plasma concentrations of Olopatadine and its metabolites can be precisely measured following administration.[28]
-
Bioequivalence Studies: Crucial for comparing the bioavailability of a generic drug product to the brand-name drug.
-
Metabolite Identification: Facilitates the identification and quantification of Olopatadine metabolites, such as N-desmethyl olopatadine and N-oxide olopatadine.[28]
-
Drug-Drug Interaction Studies: Enables the accurate assessment of the impact of co-administered drugs on the pharmacokinetics of Olopatadine.
Conclusion
Olopatadine-d6 HCl is a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods, which are fundamental to the successful development and regulatory approval of new drug products. This guide has provided a comprehensive technical overview, from its synthesis and physicochemical properties to its application in validated analytical protocols. A thorough understanding of these principles will empower drug development professionals to effectively utilize Olopatadine-d6 HCl in their research endeavors.
References
- ChemicalBook. Olopatadine hydrochloride | 140462-76-6.
- GlobalRx. Clinical Profile of Olopatadine Hydrochloride 0.1% Ophthalmic Solution.
- Drugs.com. Olopatadine Monograph for Professionals. (2025-03-18).
- New Drug Approvals. Olopatadine. (2015-04-28).
- MedlinePlus. Olopatadine Ophthalmic. (2020-05-15).
- PMC - NIH. The effectiveness of olopatadine hydrochloride eye drops for allergic conjunctivitis: Protocol for a systematic review. (2020-02-14).
- Sigma-Aldrich. Olopatadine = 98 HPLC 140462-76-6.
- Ohshima, E., Ohmori, K., & Obase, H. Research and Development of Olopatadine hydrochloride, an Antiallergic Drug.
- PubMed. Comprehensive review of olopatadine: the molecule and its clinical entities.
- Patsnap Synapse. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023-10-08).
- PubMed. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug.
- Patsnap Synapse. Mechanism of Action for Olopatadine hydrochloride: H1 receptor antagonists. (2023-10-08).
- Patsnap Synapse. What is the mechanism of Olopatadine Hydrochloride?. (2024-07-17).
- ResearchGate. Spectrophotometric-Determination-of-Olopatadine-Hydrochloride-in-Eye-Drops-and-Tablets.pdf.
- Scholars Research Library. Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form.
- PubChem - NIH. Olopatadine | C21H23NO3 | CID 5281071.
- Guven, U. M. Development and Validation of UPLC Method for the Determination of Olopatadine Hydrochloride in Polymeric Nanoparticles.
- Austin Publishing Group. Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. (2019-07-22).
- Clearsynth. Olopatadine-d6 HCl | CAS No. 140462-76-6 (unlabeled).
- Wikipedia. Olopatadine.
- PubChem. Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402.
- Simson Pharma Limited. Olopatadine D6 Hydrochloride | CAS No- NA.
- ResearchGate. Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. (2025-11-15).
- ResearchGate. (PDF) Spectrophotometric Determination of Olopatadine Hydrochloride in Eye Drops and Tablets. (2025-08-06).
- USP-NF. Olopatadine Hydrochloride Ophthalmic Solution. (2012-02-01).
- International Journal of Pharmaceutical Sciences Review and Research. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. (2011-08-01).
- Scholars Research Library. Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops.
- PubMed. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug.
- PubChem - NIH. Olopatadine-d6 | C21H23NO3 | CID 119025526.
- Google Patents. WO2014147647A1 - A process for the synthesis of olopatadine. (2014-09-25).
- BDGSynthesis. Olopatadine-d6 HCl | CAS Number: 140462-76-6 (unlabelled).
- ResearchGate. Novel and Efficient Synthesis of Deuterium-Labeled Olopatadine-d6. (2020-02-05).
- Chemsrc. Olopatadine | CAS#:113806-05-6. (2025-08-20).
- Sigma-Aldrich. Olopatadine Hydrochloride Pharmaceutical Secondary Standard CRM.
- WIPO Patentscope. WO/2011/033532 PROCESS FOR PREPARATION OF OLOPATADINE HYDROCHLORIDE.
- PubMed. Efficacy of Oral Olopatadine Hydrochloride for the Treatment of Seasonal Allergic Rhinitis: A Randomized, Double-Blind, Placebo-Controlled Study.
- ClinicalTrials.gov. Study Details | NCT02251613 | Effectiveness of Olopatadine HCl Ophthalmic Solution for the Treatment of Allergic Conjunctivitis in Japan. (2015-10-07).
- accessdata.fda.gov. 206276Orig1s000. (2015-02-23).
- PMC. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. Olopatadine - Wikipedia [en.wikipedia.org]
- 4. Efficacy of oral olopatadine hydrochloride for the treatment of seasonal allergic rhinitis: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Olopatadine Monograph for Professionals - Drugs.com [drugs.com]
- 7. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 10. Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Olopatadine hydrochloride | 140462-76-6 [chemicalbook.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Olopatadine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 20. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. austinpublishinggroup.com [austinpublishinggroup.com]
- 24. researchgate.net [researchgate.net]
- 25. medipol.edu.tr [medipol.edu.tr]
- 26. researchgate.net [researchgate.net]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
